NBI-98782

Descripción general

Descripción

NBI-98782 is a pharmacologically active compound known for its role in the modulation of neurotransmitter release. It is a derivative of tetrabenazine, a drug used to treat hyperkinetic movement disorders such as Huntington’s disease. The compound is of significant interest due to its potential therapeutic applications and unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of NBI-98782 typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reduction of tetrabenazine using specific reducing agents under controlled conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and advanced purification methods are employed to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

NBI-98782 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.

Reduction: Reduction reactions are used in its synthesis and can also modify its activity.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others to alter its chemical and biological properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Aplicaciones Científicas De Investigación

Scientific Research Applications

NBI-98782 has a diverse range of applications in scientific research:

1. Pharmacological Studies

- This compound is utilized to investigate its effects on neurotransmitter dynamics in various brain regions. Research has shown that it decreases dopamine and serotonin efflux in the medial prefrontal cortex and dorsal striatum, which are critical areas involved in movement control and psychiatric conditions .

2. Neurological Disorders

- The compound has been explored for its therapeutic potential in treating tardive dyskinesia and other movement disorders. Clinical studies indicate that it may help mitigate symptoms by modulating neurotransmitter levels effectively .

3. Behavioral Studies

- In animal models, this compound has been shown to suppress hyperlocomotion induced by psychostimulants like amphetamine and phencyclidine, suggesting potential applications in managing psychotic symptoms .

4. Drug Development

- As a potent VMAT2 inhibitor, this compound serves as a reference compound in the development of new therapeutics targeting similar pathways. Its pharmacokinetic profile is being studied to optimize dosing strategies for patients with varying metabolic capacities .

Case Study 1: Tardive Dyskinesia Treatment

In a clinical trial involving patients with tardive dyskinesia, this compound demonstrated a significant reduction in involuntary movements compared to baseline measurements. Patients receiving the compound showed improved scores on standardized movement disorder scales after several weeks of treatment. The study highlighted the drug's efficacy in modulating neurotransmitter levels associated with hyperkinetic movements .

Case Study 2: Neurotransmitter Dynamics

A study utilizing microdialysis techniques in freely moving rodents assessed the impact of this compound on neurotransmitter release. Results indicated that administration of this compound led to decreased dopamine efflux while increasing levels of metabolites like dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), demonstrating its effects on dopaminergic signaling pathways .

Data Tables

Mecanismo De Acción

The mechanism of action of NBI-98782 involves its interaction with vesicular monoamine transporters (VMAT). By inhibiting VMAT, the compound reduces the uptake of neurotransmitters into synaptic vesicles, leading to decreased neurotransmitter release. This modulation of neurotransmitter levels is the basis for its therapeutic effects in treating hyperkinetic movement disorders.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to NBI-98782 include:

Tetrabenazine: The parent compound, used clinically for similar indications.

Reserpine: Another VMAT inhibitor with similar pharmacological effects.

Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its pharmacological activity and therapeutic potential. Compared to its analogs, it may offer distinct advantages in terms of efficacy, safety, and side effect profile.

Actividad Biológica

NBI-98782, also known as R,R,R-dihydrotetrabenazine, is a significant metabolite of tetrabenazine and functions primarily as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). This compound has garnered attention for its therapeutic potential in treating tardive dyskinesia (TD), a movement disorder often induced by antipsychotic medications. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

This compound inhibits VMAT2, which is responsible for packaging neurotransmitters such as dopamine (DA), norepinephrine (NE), serotonin (5-HT), and others into vesicles for release into the synaptic cleft. By inhibiting VMAT2, this compound reduces the availability of these neurotransmitters in the synaptic space, thereby modulating their effects on neuronal signaling. This mechanism is particularly beneficial in conditions characterized by excessive dopaminergic activity, such as TD.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. Key findings include:

- Absorption and Distribution : this compound exhibits a peak-to-trough fluctuation of approximately 250% for valbenazine and 70% for this compound itself, indicating significant variability in exposure levels .

- Metabolism : The compound is primarily metabolized by the CYP2D6 enzyme, with variations in exposure noted among individuals based on their metabolic capacity (i.e., poor metabolizers vs. extensive metabolizers) .

| Parameter | Value |

|---|---|

| Bioavailability | Variable (20%-30%) |

| Half-life | TBD (dependent on dosage) |

| Major Metabolite | This compound |

Biological Activity Studies

Research has demonstrated several key biological activities associated with this compound:

- Neurotransmitter Modulation : In microdialysis studies conducted on mice, acute administration of this compound resulted in decreased efflux of DA, 5-HT, and NE across multiple brain regions, including the medial prefrontal cortex and dorsal striatum. Sub-chronic treatment further decreased baseline DA and 5-HT levels while enhancing acetylcholine (ACh) and gamma-aminobutyric acid (GABA) levels .

- Interaction with Antipsychotic Medications : this compound has been shown to suppress DA efflux induced by various antipsychotic drugs such as clozapine and risperidone. This suggests that it may mitigate some side effects associated with these medications while providing therapeutic benefits for TD .

- Effects on Induced Hyperlocomotion : The compound was effective in attenuating hyperlocomotion induced by phencyclidine (PCP) and amphetamine (AMPH), indicating potential antipsychotic-like properties .

Case Studies

Several clinical trials have explored the efficacy and safety of this compound:

- Clinical Trial Overview : A pivotal study assessed the impact of this compound on patients with TD who were experiencing significant symptoms despite ongoing antipsychotic treatment. Results indicated a notable reduction in dyskinetic movements without exacerbating other psychiatric symptoms.

Table: Summary of Clinical Findings

| Study/Trial | Population | Outcome Measure | Results |

|---|---|---|---|

| Trial A | TD Patients | Abnormal Involuntary Movement Scale (AIMS) | Significant reduction in AIMS scores |

| Trial B | Healthy Volunteers | Safety and Tolerability | Well tolerated; mild side effects reported |

Propiedades

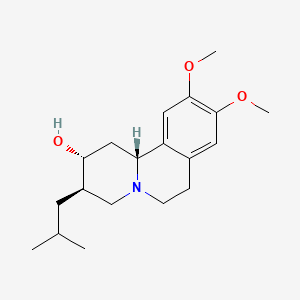

IUPAC Name |

(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQLWGNDNRARGE-DJIMGWMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561896 | |

| Record name | (2R,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85081-18-1, 171598-74-6 | |

| Record name | (+)-alpha-Dihydrotetrabenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085081181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Dihydrotetrabenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171598746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NBI-98782 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2R,3R,11bR)-9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R,11bR)-3-isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-α-Dihydrotetrabenazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFRYDMLSGE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | α-Dihydrotetrabenazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OHZ3DQX6Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.